molecular formula C12H13NO4 B1452269 Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate CAS No. 1120258-93-6

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate

Cat. No. B1452269
CAS RN: 1120258-93-6
M. Wt: 235.24 g/mol
InChI Key: LXYQYRHUAUEDDG-UHFFFAOYSA-N
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Description

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate, also known as methyl oxazepine-3-acetate, is a chemical compound with a wide range of applications in scientific research. It is an organic molecule composed of a benzoxazepin-3-yl ring fused with an acetate group. Its chemical formula is C11H14NO3. Methyl oxazepine-3-acetate is a white crystalline powder that is insoluble in water and soluble in organic solvents. It is a versatile compound that has been used in a variety of applications, including as a drug intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a biological tool in scientific research.

Scientific Research Applications

Chromatography and Mass Spectrometry

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate: is utilized in chromatography and mass spectrometry to enhance the efficiency and effectiveness of analytical procedures. It serves as a standard or reference compound in the calibration of equipment and the validation of analytical methods .

Antiviral Research

This compound has shown potential in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The compound’s structure could be modified to optimize its antiviral properties .

Anti-inflammatory Applications

Indole derivatives, which are structurally related to this compound, have demonstrated significant anti-inflammatory activities. This suggests that Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate could be synthesized into various scaffolds to screen for anti-inflammatory pharmacological activities .

Anticancer Activity

The compound’s framework is found in various synthetic drug molecules with anticancer properties. Its derivatives have been synthesized and evaluated for growth inhibition in several human solid tumor cell lines, indicating its potential as a scaffold for developing novel anticancer agents .

Antimicrobial and Antitubercular Effects

Research on indole derivatives has revealed their antimicrobial and antitubercular activities. By extension, Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate could be explored for its efficacy against bacterial infections and tuberculosis .

Neuropharmacological Properties

Given the biological activity of indole derivatives in central nervous system disorders, there is a possibility that Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate could be investigated for its neuropharmacological properties, potentially leading to the development of new treatments for neurological conditions .

properties

IUPAC Name

methyl 2-(4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)6-8-7-17-10-5-3-2-4-9(10)13-12(8)15/h2-5,8H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQYRHUAUEDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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